9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
This compound belongs to the azatricyclo family, characterized by a rigid tricyclic framework fused with a 4-nitrophenyl substituent. The core structure comprises a bicyclo[9.4.0]pentadecahexaene system with two ketone groups at positions 8 and 10. The para-nitro group on the phenyl ring confers strong electron-withdrawing effects, influencing electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
6-(4-nitrophenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)21(19)13-9-11-14(12-10-13)22(25)26/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFEJHZBZMGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
- Building Block : It serves as a fundamental building block in synthesizing more complex molecules. Its unique tricyclic structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.
- Reaction Mechanisms : The compound's reactivity can be studied to understand fundamental chemical processes, providing insights into reaction dynamics and kinetics.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research is ongoing to determine its efficacy against various bacterial strains.
- Anticancer Potential : There is growing interest in evaluating the compound's potential as an anticancer agent. Studies are focused on its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine
- Drug Development : The compound is being explored for its potential therapeutic applications. Its structural features may allow it to interact with biological targets effectively, making it a candidate for drug development.
- Biochemical Pathways : Research is investigating how the nitrophenyl group interacts with enzymes and receptors in biological systems, potentially leading to new treatments for various diseases.
Industry
- Advanced Materials : Due to its unique structural properties, the compound is being utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable structures makes it suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
9-(4-Ethoxyphenyl)-9-azatricyclo[...]-8,10-dione ()
- Molecular formula: C₂₂H₁₇NO₃.
- Molecular weight : 343.375 g/mol.
- Key differences :
14,14-Dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[...]-12-one ()
- Molecular formula : C₂₁H₂₁N₃O₃.
- Molecular weight : 363.41 g/mol.
- Key differences: Ortho-nitro substitution introduces steric hindrance, reducing rotational freedom. UV-Vis: Bathochromic shift compared to para-nitro due to resonance effects .
Core Structure Modifications
9-(4-Nitrophenyl)-2,3,6,7-tetrahydrocyclopenta[b]quinoline-1,8-dione (, Compound 7f)
- Molecular formula : C₁₈H₁₄N₂O₄.
- Molecular weight : 322.32 g/mol.
- Key differences :
Quetiapine Fumarate ()
Comparative Data Table
Key Research Findings
- Electronic Effects : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in kinase inhibitors, ), whereas ethoxy groups favor π-π stacking in hydrophobic pockets .
- Solubility Trends : Nitro-substituted compounds exhibit lower aqueous solubility (<0.1 mg/mL) compared to hydroxy or amine derivatives (>1 mg/mL) .
- Metabolic Stability : Nitro groups are prone to enzymatic reduction to amines, while ethoxy groups undergo cytochrome P450-mediated O-dealkylation .
Biological Activity
The compound 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a nitrophenyl group and a unique azatricyclo framework, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 338.33 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the azatricyclo framework have shown promising results against various cancer cell lines:
- HepG-2 (liver cancer)
- A-549 (lung cancer)
In vitro studies have demonstrated that related compounds can inhibit cell proliferation effectively, with IC50 values often reported in the low micromolar range (e.g., μM for HepG-2) .
The anticancer activity of these compounds is often attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Many azatricyclo derivatives interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Targeting Key Kinases : Some studies suggest that these compounds can inhibit kinases involved in tumorigenesis.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cell death in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound may exhibit antimicrobial activity. Studies on similar structures have shown effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Fungi (e.g., Candida albicans)
Reported minimum inhibitory concentrations (MICs) for related compounds range from to μg/mL, indicating moderate antibacterial effects .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research investigated a series of azatricyclo derivatives, including the target compound. The researchers found that the compound exhibited significant cytotoxicity against HepG-2 and A-549 cell lines, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of related azatricyclo compounds against various pathogens. The findings indicated that certain derivatives had comparable activity to standard antibiotics, suggesting that modifications to the nitrophenyl group could enhance efficacy .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
